molecular formula C11H15ClN2O B257316 2-chloro-N-[2-(dimethylamino)ethyl]benzamide

2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B257316
M. Wt: 226.7 g/mol
InChI Key: BYAQVQHPZHTOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMABN or N-(2-dimethylaminoethyl)-2-chlorobenzamide and is commonly used as a chemical intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has also been shown to exhibit other biochemical and physiological effects. This compound has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[2-(dimethylamino)ethyl]benzamide in lab experiments include its relatively low cost and ease of synthesis. However, the limitations of this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(dimethylamino)ethyl]benzamide. One potential area of study is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N-(2-dimethylaminoethyl)-2-chlorobenzamide, which can be further purified through recrystallization.

Scientific Research Applications

2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7 g/mol

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C11H15ClN2O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

BYAQVQHPZHTOAG-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CC=C1Cl

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.